

1-(4-Chlorophenyl)propan-1-ol molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propan-1-ol

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An In-depth Technical Guide to **1-(4-Chlorophenyl)propan-1-ol**: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(4-Chlorophenyl)propan-1-ol**, a significant chiral alcohol intermediate in synthetic organic chemistry and drug development. We will delve into its fundamental physicochemical properties, outline a robust synthetic protocol, detail methods for its structural and chiral characterization, and discuss its key chemical reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound.

Core Physicochemical Properties

1-(4-Chlorophenyl)propan-1-ol is a secondary alcohol characterized by a chlorophenyl group and a propyl chain attached to the carbinol carbon. Its properties are dictated by the interplay of the aromatic ring, the chlorine substituent, and the hydroxyl group. The molecular formula of the compound is $C_9H_{11}ClO$.^{[1][2][3]}

The presence of a chiral center at the C1 position means the compound exists as two enantiomers, (R)- and (S)-**1-(4-chlorophenyl)propan-1-ol**. The separation and analysis of these enantiomers are often critical, especially in pharmaceutical applications where stereochemistry dictates biological activity.

Table 1: Physicochemical Data for **1-(4-Chlorophenyl)propan-1-ol**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ ClO	[1][2][3]
Molecular Weight	170.63 g/mol	[1][4]
CAS Number	13856-85-4 (racemate)	[1]
73890-73-0 ((S)-enantiomer)	[2]	
Physical Form	Solid	[2]
IUPAC Name	1-(4-chlorophenyl)propan-1-ol	N/A
InChI Key	TXAWBKBMGZKBNN- UHFFFAOYSA-N (racemate)	

Synthesis and Purification Protocol

The synthesis of **1-(4-chlorophenyl)propan-1-ol** is most commonly achieved via a Grignard reaction. This method is reliable and provides good yields. The fundamental principle involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.

Expertise in Action: Why the Grignard Reaction? The Grignard reaction is chosen for its efficiency in forming carbon-carbon bonds. The polarization of the carbon-magnesium bond in the ethylmagnesium bromide reagent renders the ethyl group highly nucleophilic, enabling it to readily attack the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Strict anhydrous conditions are paramount because Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and halt the desired reaction. Diethyl ether or THF are used as solvents as they are aprotic and solvate the magnesium ion, stabilizing the Grignard reagent.

Detailed Experimental Protocol: Grignard Synthesis

Objective: To synthesize racemic **1-(4-chlorophenyl)propan-1-ol**.

Materials:

- 4-Chlorobenzaldehyde

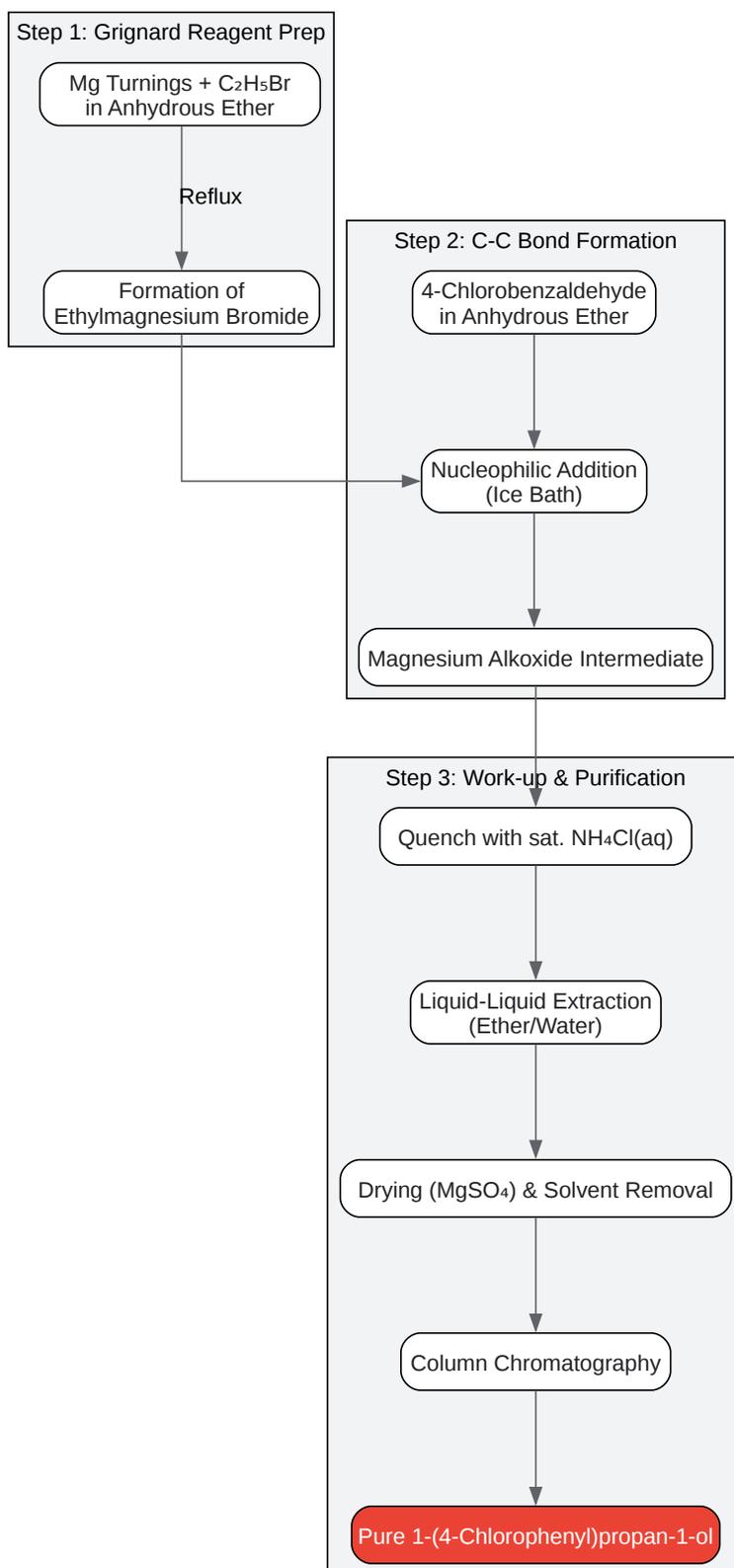
- Ethyl bromide
- Magnesium turnings
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser), flame-dried under vacuum.

Step-by-Step Procedure:

- Grignard Reagent Preparation:
 - Place magnesium turnings in a flame-dried three-neck flask under a nitrogen atmosphere.
 - Add a small volume of anhydrous diethyl ether.
 - Slowly add a solution of ethyl bromide in anhydrous diethyl ether via a dropping funnel. The reaction is exothermic and may require initial warming to start. Once initiated, maintain a gentle reflux by controlling the addition rate.
 - Continue stirring until most of the magnesium has been consumed, resulting in a cloudy grey solution of ethylmagnesium bromide.
- Reaction with Aldehyde:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of 4-chlorobenzaldehyde in anhydrous diethyl ether via a dropping funnel. Maintain the temperature below 10°C during the addition.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.

- Work-up and Purification:
 - Cool the reaction mixture again in an ice bath.
 - Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the magnesium alkoxide salt formed and neutralizes any unreacted Grignard reagent.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer twice with diethyl ether.
 - Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by column chromatography on silica gel to yield pure **1-(4-chlorophenyl)propan-1-ol**.

Synthesis Workflow Diagram



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Caption: Workflow for the Grignard synthesis of **1-(4-Chlorophenyl)propan-1-ol**.

Structural Characterization and Analytical Methods

A self-validating protocol requires rigorous analytical confirmation of the synthesized product's identity, purity, and, if necessary, enantiomeric composition.

Spectroscopic and Chromatographic Analysis

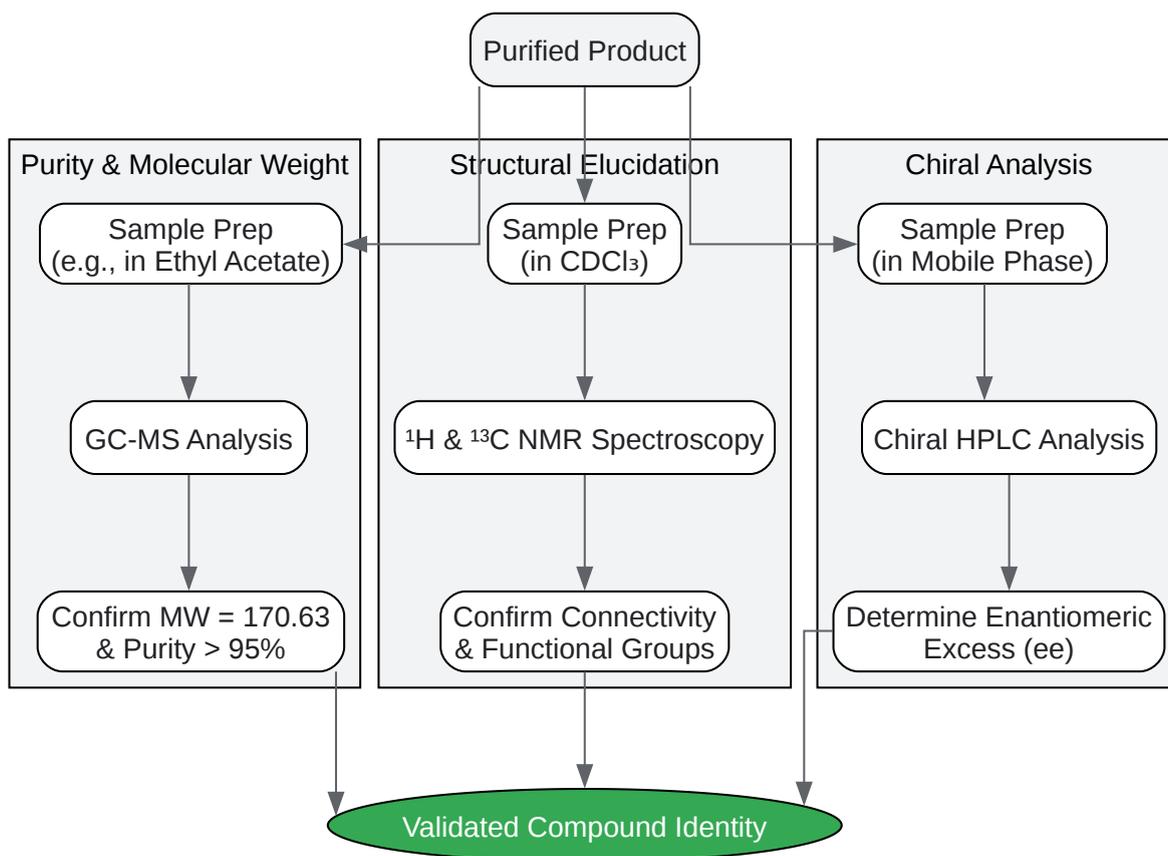
Trustworthiness through Verification: The successful synthesis is validated by a suite of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the exact molecular structure, while Infrared (IR) spectroscopy identifies key functional groups. For chiral compounds, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard for determining enantiomeric purity.

Analytical Workflow Protocol:

- **Sample Preparation:** Dissolve a small amount of the purified product in a suitable solvent. For GC-MS, use a volatile solvent like ethyl acetate. For NMR, use a deuterated solvent such as CDCl_3 . For HPLC, use the mobile phase as the solvent.^[5]
- **GC-MS Analysis:** Inject the sample into a GC-MS system. The gas chromatogram will indicate the purity of the sample (ideally a single peak), and the mass spectrum for that peak should show a molecular ion peak corresponding to the molecular weight of 170.63 g/mol, along with a characteristic isotopic pattern for a monochlorinated compound.
- **NMR Spectroscopy:**
 - ^1H NMR: Acquire a proton NMR spectrum. Expect signals corresponding to the aromatic protons, the carbinol proton (CH-OH), the methylene protons ($-\text{CH}_2-$), and the methyl protons ($-\text{CH}_3$), with appropriate chemical shifts and splitting patterns.
 - ^{13}C NMR: Acquire a carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.
- **Chiral HPLC for Enantiomeric Excess (ee) Determination:**

- Rationale: To separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for resolving aromatic alcohols.[5][6]
- Typical Conditions:
 - Column: Chiralcel® OD-H or similar polysaccharide-based CSP.[5]
 - Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[5]
 - Flow Rate: 0.5 - 1.0 mL/min.[5]
 - Detection: UV at 210 nm or 254 nm.[5]
- Analysis: Inject the racemic standard to determine the retention times for each enantiomer. Then, inject the synthesized sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Analytical Workflow Diagram



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Caption: Integrated workflow for the analytical validation of **1-(4-Chlorophenyl)propan-1-ol**.

Chemical Reactivity: Oxidation

A key transformation of **1-(4-chlorophenyl)propan-1-ol** is its oxidation. As a secondary alcohol, it can be readily oxidized to the corresponding ketone, 1-(4-chlorophenyl)propan-1-one.^[1] This reaction is fundamental in synthetic routes where the ketone is the desired product or a subsequent intermediate.

Mechanism Insight: The choice of oxidizing agent determines the efficiency and selectivity of the reaction. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin

periodinane are often preferred as they minimize over-oxidation and are compatible with various functional groups. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon.

Safety and Handling

According to safety data sheets, **1-(4-Chlorophenyl)propan-1-ol** and its related compounds are irritants.[1][7] The GHS signal word is "Warning".[1][7]

- Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[7] May cause respiratory tract irritation.
- Precautionary Measures:
 - Use in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
 - Avoid breathing dust, vapor, mist, or gas.[8]
 - Wash hands thoroughly after handling.[7]
- Storage: Store in a cool, dry place in a tightly closed container.[8]

Conclusion

1-(4-Chlorophenyl)propan-1-ol is a valuable chemical building block whose utility is fully realized through a detailed understanding of its synthesis, purification, and analytical characterization. The protocols and insights provided in this guide emphasize a methodology grounded in scientific causality and self-validation, ensuring that researchers can reliably produce and verify this compound for applications in drug discovery and development. Rigorous adherence to the analytical workflow is critical for confirming structural integrity and, crucially, for controlling the stereochemical outcome in chiral syntheses.

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- To cite this document: BenchChem. [1-(4-Chlorophenyl)propan-1-ol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082633#1-4-chlorophenyl-propan-1-ol-molecular-weight]

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